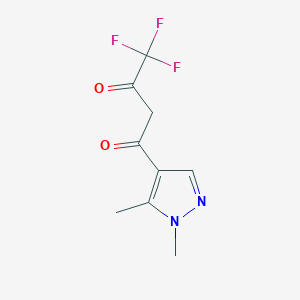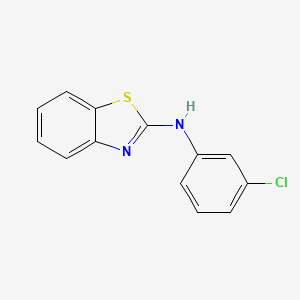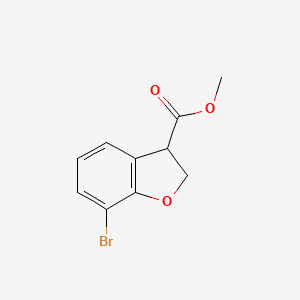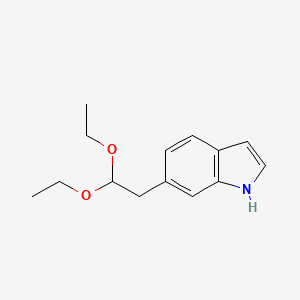![molecular formula C24H12N4O4 B2797470 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 34151-49-0](/img/structure/B2797470.png)
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (DPBP) is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a derivative of phenanthroline, a type of nitrogen-containing heterocyclic aromatic compound, and is composed of two pyridin-4-yl groups connected to a phenanthroline ring. DPBP is a yellow-orange crystalline solid that is soluble in most organic solvents, and is also known as 2,7-dipyridylbenzophenanthrolines or 2,7-dipyridylbenzophenanthrolines.
科学的研究の応用
Supramolecular Chemistry
The compound has been used as a building block in supramolecular chemistry . It has been explored for its reactivity towards metal ions in the preparation of coordination polymers and polygons .
Pincer-Type Tricationic Compound
The compound has been synthesized and characterized as a pincer-type tricationic compound . This pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions .
Coordination Polymer
When reacted with Ni(NO3)2·6H2O, the compound forms a one-dimensional coordination polymer . This reaction has been used to study the influence of secondary building unit geometry on dimensionality and framework dimensions .
Metal–Organic Frameworks
The compound has been used in the synthesis of metal–organic frameworks . These frameworks have been used to study the role of SBU geometry, intermolecular face-to-face π–π, and lone pair–π interactions .
Anion–π Interactions
The compound has been studied for its interaction with negatively charged polyoxometalates (POMs) in hydrogen- or coordination-bonded supramolecular frameworks . The authors suggest a significant contribution of anion–π interactions in the templation of the nanostructure .
Anticancer Activity
Although not directly related to the compound, similar structures have been designed, synthesized, and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . This suggests potential applications of the compound in cancer research.
作用機序
Mode of Action
It has been suggested that the compound may form coordination polymers when reacted with certain metal ions . This could potentially alter the function of metalloproteins or other metal-dependent biological processes.
Pharmacokinetics
Its predicted properties include a boiling point of 770.2±60.0 °C, a density of 1.588±0.06 g/cm3, and a pKa of 3.13±0.19 . These properties may influence its bioavailability and pharmacokinetics, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to form coordination polymers, it may have effects on metal-dependent cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of metal ions could potentially influence the compound’s action, efficacy, and stability. For instance, its predicted pKa suggests it may exist in different protonation states depending on the pH of the environment .
特性
IUPAC Name |
6,13-dipyridin-4-yl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N4O4/c29-21-15-1-2-16-20-18(24(32)28(22(16)30)14-7-11-26-12-8-14)4-3-17(19(15)20)23(31)27(21)13-5-9-25-10-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRPEOCBRYYINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C2=O)C6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)




![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)
![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)
![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)

